molecular formula C12H10BrNO3 B1397101 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester CAS No. 1355334-84-7

5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Cat. No.: B1397101
CAS No.: 1355334-84-7
M. Wt: 296.12 g/mol
InChI Key: FPMCQOBEMFGJFU-UHFFFAOYSA-N
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Description

5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is a brominated isoxazole derivative with a methyl ester functional group. Its structure comprises an isoxazole ring substituted with a 3-bromophenyl group at position 5, a methyl group at position 3, and a carboxylic acid methyl ester at position 4.

Properties

IUPAC Name

methyl 5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMCQOBEMFGJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158144
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-84-7
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole known for its diverse biological activities. This compound features a unique structure that includes a bromine atom, which enhances its reactivity and potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.

The molecular formula of this compound is C12H10BrNO3, with a molar mass of 296.12 g/mol. The presence of the bromo group on the phenyl ring significantly influences its biological activity by altering electronic properties and enhancing interactions with biological targets.

Property Value
Molecular FormulaC12H10BrNO3
Molar Mass296.12 g/mol
StructureIsoxazole derivative
Functional GroupsBromine, carboxylic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb) strains. Studies demonstrate minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Mtb H37Rv, indicating potent activity against this pathogen .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration. This suggests a promising application in treating inflammatory diseases.

Anticancer Activity

In anticancer studies, this compound has shown efficacy against various cancer cell lines. The compound induces apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. In vitro studies report IC50 values ranging from 7 to 20 µM against several cancer types, demonstrating its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with receptors that regulate cellular processes such as proliferation and apoptosis.
  • Pathway Alteration : By modulating signaling pathways, it may influence cellular responses to stress and damage.

Case Studies

  • Antimycobacterial Activity : A study evaluated the antimycobacterial activity of synthesized compounds related to this compound. The results indicated selective activity against Mtb H37Rv without affecting non-tuberculous mycobacteria (NTM), suggesting a targeted therapeutic approach for tuberculosis treatment .
  • Anticancer Efficacy : In another study focusing on various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, further supporting its potential as an anticancer drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional differences from analogous derivatives are critical for understanding its physicochemical and pharmacological properties. Below is a detailed comparison:

Structural Isomerism and Substituent Position

a) Bromophenyl Positional Isomers

  • Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4): Bromine at the para position (4-bromophenyl) instead of meta (3-bromophenyl). Ester group at isoxazole position 3 instead of 4. The ester position alters electronic distribution, affecting reactivity .
  • 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (CAS 91182-60-4):
    • Lacks the methyl ester; instead, it has a free carboxylic acid.
    • Impact : Increased polarity reduces membrane permeability but enhances solubility for aqueous-phase reactions. The acid form is a common intermediate for ester prodrugs .

b) Heterocycle Variations

  • 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 177748-64-0):
    • Oxazole core (N-O at positions 1-2) instead of isoxazole (O-N at positions 1-2).
    • Ethyl ester instead of methyl.
    • Impact : Oxazole’s different electronic profile may reduce metabolic stability. The ethyl ester increases lipophilicity, prolonging half-life .
Functional Group Modifications
  • Ethyl 5-bromo-4-methylisoxazole-3-carboxylate (CAS 854015-42-2):
    • Bromine directly on the isoxazole ring (position 5) instead of the phenyl group.
    • Impact : Direct bromination on the heterocycle enhances electrophilicity, favoring nucleophilic substitution reactions. This structural difference may limit aromatic π-π stacking interactions .
Table 1: Comparative Analysis of Key Compounds
Compound Name (CAS) Core Structure Bromine Position Ester Group Position Key Functional Differences Biological Implications
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester Isoxazole 3-Bromophenyl Position 4 (methyl) High steric hindrance Enhanced target specificity
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (517870-15-4) Isoxazole 4-Bromophenyl Position 3 (methyl) Planar substitution Improved enzyme binding
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (177748-64-0) Oxazole 3-Bromophenyl Position 4 (ethyl) Reduced metabolic stability Extended half-life
5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (91182-60-4) Isoxazole 4-Bromophenyl Carboxylic acid High polarity Suitable for prodrug synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester, and how are intermediates characterized?

  • Methodology : A typical approach involves multi-step synthesis, starting with halogenated aromatic precursors. For example, bromophenyl derivatives can undergo cyclocondensation with methyl acetoacetate derivatives in the presence of catalysts like H2SO4 or PPA (polyphosphoric acid). Key intermediates (e.g., ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate) are purified via column chromatography using petroleum ether:ethyl acetate (95:5) and characterized by TLC, melting point, IR, and NMR .
  • Data Validation : Mass spectroscopy (HRMS) confirms molecular ions, while <sup>1</sup>H NMR resolves substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methyl ester at δ 3.8 ppm) .

Q. Which spectroscopic techniques are optimal for verifying the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm<sup>−1</sup>) and isoxazole ring vibrations (C=N stretch at ~1600 cm<sup>−1</sup>) .
  • NMR : <sup>13</sup>C NMR distinguishes the methyl ester (δ ~52 ppm) and bromophenyl carbons (δ ~120–135 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 324.05 for C12H10BrNO3) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing of this compound?

  • Methodology : Single-crystal X-ray diffraction reveals that asymmetric units are stabilized by:

  • C-H···O/N hydrogen bonds : Contribute to lattice cohesion (e.g., bond lengths ~2.5–2.8 Å).
  • π-π stacking : Aromatic rings (bromophenyl and isoxazole) exhibit face-to-face interactions with centroid distances of ~3.6–3.8 Å .
    • Hirschfeld Surface Analysis : Quantifies interaction contributions (e.g., H···H: 34.4%, C···C: 2.5%), guiding polymorph design .

Q. How should researchers resolve contradictions between calculated and experimental spectroscopic data (e.g., HRMS)?

  • Methodology :

  • Recalibration : Verify instrument calibration using standards (e.g., perfluorokerosene for HRMS).
  • Isotopic Pattern Analysis : For bromine-containing compounds, expect [M]<sup>+</sup> and [M+2]<sup>+</sup> peaks in a ~1:1 ratio. Discrepancies may indicate impurities or incorrect adduct assignment .
  • Cross-Validation : Compare NMR coupling constants with DFT-simulated spectra to confirm regioisomeric purity .

Q. What safety protocols are critical when handling brominated isoxazole derivatives?

  • Handling :

  • Storage : Protect from light and moisture; store at 2–8°C in amber glass under inert gas (N2 or Ar) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 2
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

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